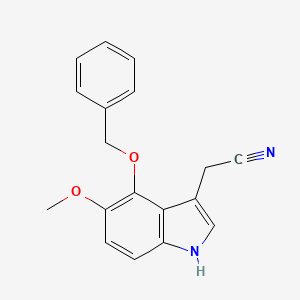

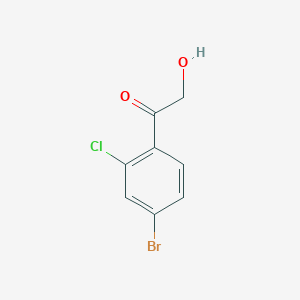

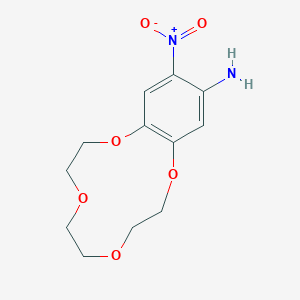

![molecular formula C7H7N3O5 B11718386 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)

2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the nitrofuran moiety in its structure imparts significant antimicrobial properties, making it a compound of interest in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the reaction with acetic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Types of Reactions:

Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized nitrofuran derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted furan derivatives.

科学的研究の応用

2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid has been studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown potential as an antibacterial agent, making it a candidate for developing new antibiotics. Additionally, its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory activities .

作用機序

2-{2-[(5-ニトロフラン-2-イル)メチリデン]ヒドラジン-1-イル}酢酸の抗菌作用は、主にニトロフラン部分に起因します。この化合物は細胞内還元を受けて反応性中間体を生成し、細菌のDNAやその他の細胞成分を損傷する可能性があります。 これは、細菌の増殖の阻害と最終的な細胞死につながります .

類似の化合物:

- 2-{2-[(5-ニトロフラン-2-イル)メチリデン]ヒドラジン-1-イル}安息香酸

- 2-(5-ニトロフラン-2-イル)-1,3,4-チアジアゾール-2-イリミノ誘導体

比較: 他の類似の化合物と比較して、2-{2-[(5-ニトロフラン-2-イル)メチリデン]ヒドラジン-1-イル}酢酸は、抗菌作用を高める独自の構造的特徴を示します。 酢酸部分の存在は、化学修飾のための追加の部位を提供し、潜在的に改善された薬理学的特性を持つ誘導体につながる可能性があります .

類似化合物との比較

- 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}benzoic acid

- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino derivatives

Comparison: Compared to other similar compounds, 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid exhibits unique structural features that enhance its antimicrobial activity. The presence of the acetic acid moiety provides additional sites for chemical modifications, potentially leading to derivatives with improved pharmacological properties .

特性

分子式 |

C7H7N3O5 |

|---|---|

分子量 |

213.15 g/mol |

IUPAC名 |

2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |

InChI |

InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12) |

InChIキー |

YVUZTCSWXFILQY-UHFFFAOYSA-N |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

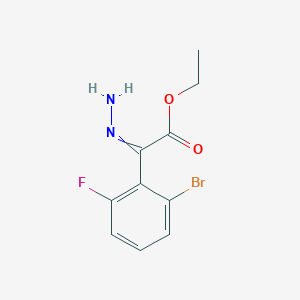

![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

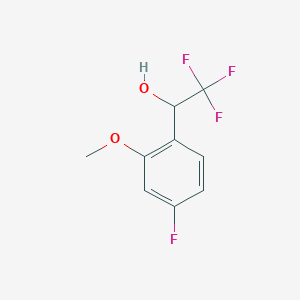

![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)